Cas no 78-98-8 (Pyruvaldehyde)

Pyruvaldehyde structure
Pyruvaldehyde structure
상품 이름:Pyruvaldehyde
CAS 번호:78-98-8
MF:C3H4O2
메가와트:72.0626611709595
MDL:MFCD00006960
CID:34148
PubChem ID:880

Pyruvaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • Methylglyoxal
    • 1-ketopropionaldehyde
    • 2-ketopropionaldehyde
    • 2-Oxopropanal
    • 2-oxopropionaldehyde
    • acetylformaldehyde
    • acetylformyl
    • alpha-ketopropionaldehyde
    • propanedione
    • propanolone
    • pyroracemic aldehyde
    • pyruvaldehyde
    • Pyruvic aldehyde
    • Carbonyl Compounds Mix B
    • Propanal, 2-oxo-
    • METHYL GLYOXAL
    • Glyoxal, methyl
    • Propionaldehyde, 2-keto
    • Propionaldehyde, 2-oxo-
    • 1,2-Propanedione
    • Acetalformaldehyde
    • alpha-Ketopropionic aldehyde
    • 2-oxo-Propionaldehyde
    • CH3COCHO
    • FEMA No. 2969
    • methyl-glyoxal
    • 2-oxo-propanal
    • 2-Oxopropanal (ACI)
    • Pyruvaldehyde (8CI)
    • MeSH ID: D011765
    • NSC 626580
    • NSC 79019
    • α-Ketopropionaldehyde
    • Pyruvaldehyde
    • MDL: MFCD00006960
    • 인치: 1S/C3H4O2/c1-3(5)2-4/h2H,1H3
    • InChIKey: AIJULSRZWUXGPQ-UHFFFAOYSA-N
    • 미소: O=CC(C)=O
    • BRN: 906750

계산된 속성

  • 정밀분자량: 72.02110
  • 동위원소 질량: 72.021129
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 5
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 55.9
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): -0.4
  • 토폴로지 분자 극성 표면적: 34.1

실험적 성질

  • 색과 성상: 노란색의 끈적끈적한 액체는 코를 찌르는 매운 냄새와 캐러멜 같은 단맛이 난다.
  • 밀도: 1.19 g/mL at 20 °C
  • 융해점: 25 ºC
  • 비등점: 72 ºC
  • 플래시 포인트: 9
  • 굴절률: 1.4209
  • 수용성: >=10 g/100 mL at 17 ºC
  • PSA: 34.14000
  • LogP: -0.22570
  • FEMA: 2969 | PYRUVALDEHYDE
  • 머크: 14,6081
  • 농도: ~40% in H2O
  • 용해성: 에탄올, 에틸에테르, 벤젠에 용해될 수 있다.
  • 민감성: Air Sensitive

Pyruvaldehyde 보안 정보

  • 기호: GHS07
  • 신호어:Warning
  • 피해 선언: H302,H319
  • 경고성 성명: P305+P351+P338
  • 위험물 운송번호:UN 3265 8 / PGIII
  • WGK 독일:3
  • 위험 범주 코드: 22-36
  • 보안 지침: S26-S36
  • RTECS 번호:UZ0700000
  • 위험물 표지: Xn
  • TSCA:Yes
  • 저장 조건:2-8°C
  • 보안 용어:S26;S36
  • 위험 용어:R22; R36

Pyruvaldehyde 세관 데이터

  • 세관 번호:2914400090
  • 세관 데이터:

    ?? ?? ??:

    2914400090

    개요:

    2914400090 기타 케톤알코올과 케톤알데히드.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:5.5%.????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용, 아세톤 신고 포장

    요약:

    2914400090 기타 케톤알코올과 케톤알데히드.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%.General tariff:30.0%

Pyruvaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Enamine
EN300-21293-0.1g
2-oxopropanal
78-98-8 91.0%
0.1g
$19.0 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M813443-50g
Methylglyoxal
78-98-8 40%
50g
¥52.00 2022-09-01
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000381-250g
Pyruvaldehyde
78-98-8 40%
250g
¥168 2024-05-21
Enamine
EN300-21293-2.5g
2-oxopropanal
78-98-8 91.0%
2.5g
$27.0 2025-03-21
Enamine
EN300-21293-25.0g
2-oxopropanal
78-98-8 91.0%
25.0g
$38.0 2025-03-21
Apollo Scientific
OR5752-500g
Pyruvaldehyde, 40% aqueous solution
78-98-8
500g
£80.00 2025-02-20
Apollo Scientific
OR5752-100g
Pyruvaldehyde, 40% aqueous solution
78-98-8
100g
£35.00 2025-02-20
TRC
P998870-100g
Pyruvaldehyde (35% w/w aqueous)
78-98-8
100g
$108.00 2023-05-17
Life Chemicals
F0001-2060-2.5g
Pyruvaldehyde
78-98-8 95%+
2.5g
$40.0 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M109035-250g
Pyruvaldehyde
78-98-8 40%
250g
¥182.90 2023-09-02

Pyruvaldehyde 합성 방법

합성회로 1

반응 조건
1.1C:H2SO4, S:H2O, 1 h, 100°C
참조
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

합성회로 2

반응 조건
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
참조
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

합성회로 3

반응 조건
1.1 Solvents: Tetrahydrofuran
참조
Synthesis by use of diazoketones
Weygand, F.; Bestmann, H. J., Angewandte Chemie, 1960, 72, 535-54

합성회로 4

반응 조건
1.1 Reagents: Selenium dioxide Solvents: Acetone ;  rt → 80 °C; 10 - 12 h, 80 °C
참조
The smallest vicinal tricarbonyl compound as a monohydrate and tetracarbonyl compound as a thiane derivative - first effective synthesis, characterization and chemistry
Goswami, Shyamaprosad; Maity, Annada C.; Fun, Hoong-Kun; Chantrapromma, Suchada, European Journal of Organic Chemistry, 2009, (9), 1417-1426

합성회로 5

반응 조건
1.1 Reagents: Selenium dioxide
참조
Selenium dioxide, a new oxidizing agent. I. Its reactions with aldehydes and ketones
Riley, Harry L.; Morley, John F.; Friend, Norman A. C., Journal of the Chemical Society, 1932, 1875, 1875-83

합성회로 6

반응 조건
1.1 Catalysts: Manganese dichloride Solvents: 1-Ethyl-3-methylimidazolium chloride ;  3 h, 100 °C
참조
Novel hydride transfer catalysis for carbohydrate conversions
Holladay, Johnathan E.; Brown, Heather M.; Appel, Aaron M.; Zhang, Z. Conrad, Chemical Industries (Boca Raton, 2009, 123, 411-418

합성회로 7

반응 조건
1.1 Reagents: Oxygen Catalysts: Iron phosphorus oxide Solvents: Water
참조
Formation of Pyruvaldehyde (2-Oxopropanal) by Oxidative Dehydrogenation of Hydroxyacetone
Ai, Mamoru; Ohdan, Kyoji, Bulletin of the Chemical Society of Japan, 1999, 72(9), 2143-2148

합성회로 8

반응 조건
1.1 Catalysts: Tin tetrachloride ,  Phosphoric acid ;  30 min, rt
참조
Highly active tin(IV) phosphate phase transfer catalysts for the production of lactic acid from triose sugars
Wang, Xincheng; Liang, Fengbing; Huang, Chongpin; Li, Yingxia; Chen, Biaohua, Catalysis Science & Technology, 2015, 5(9), 4410-4421

합성회로 9

반응 조건
1.1 Reagents: 1,2-Benzisothiazole, 3-chloro-, 1,1-dioxide Solvents: Dimethyl sulfoxide ;  12 h, reflux
참조
Synthesis and utilization of saccharin derivatives
Maiti, Sushanta; Rambabu, D.; Prasad, A. S. G.; Rao, G. Venkata; Rao, Mandava V. Basaveswara, Journal of Applicable Chemistry (Lumami, 2012, 1(4), 467-477

합성회로 10

반응 조건
1.1 Solvents: Benzene
참조
A new synthetic method for α-oxo aldehydes. Reaction of α-picoline N-oxide with α-halo ketones
Kato, Tetsuzo; Goto, Yoshinobu; Yamamoto, Yutaka, Yakugaku Zasshi, 1964, 84(3), 287-9

합성회로 11

반응 조건
1.1 Reagents: Sulfuric acid ,  Aluminum sulfate Solvents: Water
참조
Acyloin condensations. I. Formation of a new reductone from methylglyoxal
Gorlich, Bruno, Chemische Berichte, 1956, 89, 2145-54

합성회로 12

반응 조건
1.1 Reagents: Oxygen Catalysts: Silver ,  Phosphoric acid ;  rt → 580 °C; 580 °C
참조
Study on synthesis catalyst of acetone aldehyde from 1, 2-propanediol
Xu, Fang; Cui, Bingchun; Cui, Weixing; Wei, Guipeng, Henan Huagong, 2009, 26(7), 42-43

합성회로 13

반응 조건
1.1 Reagents: Hydrochloric acid ,  Bromine ,  Water Solvents: Acetic acid
참조
Homologous α-oxo aldehydes from carboxylic acids
Weygand, Friedrich; Bestmann, Hans Jurgen, Chemische Berichte, 1957, 90, 1230-4

합성회로 14

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadyl sulfate Solvents: Acetonitrile ,  Water ;  6 h, rt
참조
An efficient and reusable vanadium based catalytic system for room temperature oxidation of alcohols to aldehydes and ketones
Sarmah, Gayatri; Bharadwaj, Saitanya K.; Dewan, Anindita; Gogoi, Ankur; Bora, Utpal, Tetrahedron Letters, 2014, 55(36), 5029-5032

합성회로 15

반응 조건
1.1 Reagents: Oxygen Catalysts: Nitric acid ,  Amberlyst 15 Solvents: 1,4-Dioxane ;  16 s, 5 bar, 100 °C
참조
Metal-Free Aerobic Alcohol Oxidation: Intensification under Three-Phase Flow Conditions
Aellig, Christof; Scholz, David; Hermans, Ive, ChemSusChem, 2012, 5(9), 1732-1736

합성회로 16

반응 조건
1.1 Catalysts: Chromia Solvents: Water ;  3 h, 130 °C
참조
Silica-supported chromia-titania catalysts for selective formation of lactic acid from a triose in water
Takagaki, Atsushi ; Goto, Hiroshi; Kikuchi, Ryuji ; Oyama, S. Ted, Applied Catalysis, 2019, 570, 200-208

합성회로 17

반응 조건
참조
Kinetic studies of the reactions of ketoses and aldoses in water at high temperature. 2. Four-carbon model compounds for the reactions of sugars in water at high temperature
Antal, Michael Jerry Jr.; Mok, William S. L.; Richards, Geoffrey N., Carbohydrate Research, 1990, 199(1), 111-15

합성회로 18

반응 조건
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  4 h, 80 - 85 °C
참조
Calcium-Catalyzed, Synthesis of Fused-Furo[2,3-b]furans and Substituted Furans from 2-Oxo Aldehydes and Cyclic Enols
Yaragorla, Srinivasarao ; Ithu, Sanyasi Rao; Arun, Doma; Srivardhan, Valmuri, Journal of Organic Chemistry, 2023, 88(24), 16817-16828

Pyruvaldehyde Raw materials

Pyruvaldehyde Preparation Products

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:78-98-8)Methylglyoxal
2338351
순결:98%
재다:Company Customization
가격 ($):문의